2-(Difluoromethoxy)phenol

Physicochemical Property Differentiation Ionization State Absorption and Bioavailability

2-(Difluoromethoxy)phenol is an ortho-substituted phenolic building block incorporating the -OCF₂H functional group, with molecular formula C₇H₆F₂O₂ and molecular weight 160.12. This difluoromethoxy group imparts unique electronic and physicochemical properties that distinguish it from non-fluorinated analogs, including enhanced lipophilicity, modulated pKa, and potential for improved metabolic stability, making it a strategic intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
CAS No. 53104-96-4
Cat. No. B1597864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)phenol
CAS53104-96-4
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OC(F)F
InChIInChI=1S/C7H6F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H
InChIKeyPVNTURWWDZNXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)phenol (CAS 53104-96-4) | Ortho-Difluoromethoxy Phenolic Building Block


2-(Difluoromethoxy)phenol is an ortho-substituted phenolic building block incorporating the -OCF₂H functional group, with molecular formula C₇H₆F₂O₂ and molecular weight 160.12 [1]. This difluoromethoxy group imparts unique electronic and physicochemical properties that distinguish it from non-fluorinated analogs, including enhanced lipophilicity, modulated pKa, and potential for improved metabolic stability, making it a strategic intermediate in pharmaceutical and agrochemical synthesis [2].

Why 2-(Difluoromethoxy)phenol Cannot Be Simply Replaced by Other Methoxy or Fluoro Phenols


Substitution of 2-(Difluoromethoxy)phenol with positional isomers, non-fluorinated analogs, or alternative fluorinated substituents introduces distinct and consequential changes in acidity (pKa), lipophilicity (LogP), steric environment, and hydrogen bonding capacity that cannot be normalized by simple stoichiometric adjustment [1]. The ortho-difluoromethoxy motif specifically provides a unique combination of electron-withdrawing effect from fluorine and hydrogen bond donor capability from the -CHF₂ proton, a dual functionality absent in -OCH₃, -OCF₃, or para-substituted isomers [2]. These differences directly impact reaction yields, downstream product profiles, and final compound performance metrics.

2-(Difluoromethoxy)phenol Differentiation Evidence | Quantitative Comparison vs Positional Isomers and Non-Fluorinated Analogs


Ortho vs Para Positional Isomer Differentiation: pKa Comparison for 2-(Difluoromethoxy)phenol

The ortho-substituted 2-(Difluoromethoxy)phenol exhibits a distinct pKa value compared to its para-substituted positional isomer 4-(difluoromethoxy)phenol, reflecting differences in intramolecular hydrogen bonding and electronic effects [1].

Physicochemical Property Differentiation Ionization State Absorption and Bioavailability

Boiling Point and Physical Form Differentiation: 2-(Difluoromethoxy)phenol vs 4-(Difluoromethoxy)phenol

2-(Difluoromethoxy)phenol exists as a liquid at room temperature, whereas the para-isomer 4-(difluoromethoxy)phenol is a solid with a melting point of 60-62°C, with both positional isomers exhibiting significantly different boiling point profiles under reduced pressure .

Physical Property Handling and Storage Purification Method Selection

Acidity Modulation by Ortho-OCF₂H Substitution: 2-(Difluoromethoxy)phenol vs Non-Fluorinated 2-Methoxyphenol

Substitution of the methoxy (-OCH₃) group with difluoromethoxy (-OCF₂H) at the ortho position substantially increases phenol acidity due to the electron-withdrawing effect of fluorine atoms [1]. 2-(Difluoromethoxy)phenol exhibits a pKa of 8.71 ± 0.30, compared to 2-methoxyphenol (guaiacol) with pKa approximately 9.98-10.0 [2].

Electronic Effect of Fluorination pKa Modulation Bioisosteric Replacement

Patent-Documented Utility: Ortho-OCF₂H as Critical Intermediate in Pesticide Synthesis

Patents specifically identify ortho-substituted difluoromethoxyaromatic compounds, including 2-(difluoromethoxy)phenol derivatives, as essential intermediates in the synthesis of pyrethroid pesticides, a class of broad-spectrum insecticides [1]. The ortho-substitution pattern is structurally required for downstream conversion to active pyrethroid esters; para-substituted analogs cannot fulfill this synthetic role due to incompatible substitution geometry [1].

Agrochemical Intermediates Pyrethroid Pesticide Synthesis Patent-Defined Utility

Biological Activity Context: 2-(Difluoromethoxy)phenol vs Trifluoromethoxy Analog

2-(Difluoromethoxy)phenol has demonstrated the ability to inhibit cancer cell growth in vitro and in vivo, with a reported mechanism involving inhibition of multidrug resistance via reduced drug transport and cellular accumulation . In contrast, the trifluoromethoxy analog 2-(trifluoromethoxy)phenol is primarily documented for antibacterial and antifungal activity rather than MDR modulation .

Multidrug Resistance Modulation Biological Activity Differentiation Fluorinated Phenol Comparison

2-(Difluoromethoxy)phenol (CAS 53104-96-4) | Evidence-Based Application Scenarios for Scientific Procurement


Agrochemical Intermediate Synthesis: Pyrethroid Pesticide Manufacturing

Based on patent-defined synthetic utility, 2-(difluoromethoxy)phenol and its ortho-substituted derivatives serve as critical intermediates in the preparation of pyrethroid pesticides, a class of broad-spectrum insecticides [1]. The ortho-substitution pattern is structurally required for downstream conversion to active pyrethroid esters, and the difluoromethoxy moiety provides enhanced lipophilicity for improved pest penetration relative to non-fluorinated phenolic intermediates [1].

Medicinal Chemistry: Bioisosteric Replacement of Methoxy Groups in Lead Optimization

In drug discovery programs where 2-methoxyphenol (guaiacol) scaffolds are present, substitution with 2-(difluoromethoxy)phenol provides a bioisosteric replacement that substantially increases phenol acidity (ΔpKa ≈ 1.3 units) and enhances metabolic stability through the -OCF₂H motif [1][2]. The -OCF₂H group functions as a lipophilic hydrogen bond donor, a unique property not available with -OCH₃ or -OCF₃ substituents, enabling fine-tuning of target engagement while improving pharmacokinetic properties [1].

Multidrug Resistance (MDR) Modulation Research

2-(Difluoromethoxy)phenol has documented activity in inhibiting cancer cell growth in vitro and in vivo, with evidence suggesting a mechanism involving MDR modulation via inhibition of drug transport and cellular accumulation [1]. This activity profile distinguishes it from the trifluoromethoxy analog 2-(trifluoromethoxy)phenol, which is primarily documented for antibacterial and antifungal applications rather than MDR modulation [2]. Research groups investigating MDR reversal strategies should specifically procure the difluoromethoxy variant rather than assuming functional equivalence with alternative fluorinated phenols [1].

Structure-Activity Relationship (SAR) Studies of Ortho-Substituted Phenolic Building Blocks

2-(Difluoromethoxy)phenol enables systematic SAR exploration of ortho-substituent effects on phenol acidity and hydrogen bonding capacity. Compared to the para-isomer (pKa 9.52), the ortho-isomer exhibits a substantially lower pKa (8.71) due to intramolecular hydrogen bonding and proximity effects [1]. The liquid physical form (vs solid para-isomer) also simplifies handling in automated parallel synthesis workflows, making the ortho isomer the preferred procurement choice for high-throughput SAR campaigns involving ortho-alkoxy phenols [2].

Technical Documentation Hub

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